molecular formula C35H52O5 B1163835 8-Hydroxyhyperforin 8,1-hemiacetal CAS No. 59014-02-7

8-Hydroxyhyperforin 8,1-hemiacetal

Cat. No.: B1163835
CAS No.: 59014-02-7
M. Wt: 552.8 g/mol
InChI Key:
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Description

8-Hydroxyhyperforin 8,1-hemiacetal is a monoterpenoid.
This compound is a natural product found in Hypericum perforatum with data available.

Scientific Research Applications

  • Synthesis of potent prokinetic drug candidates : Novel derivatives of hemiacetals, specifically 8,9-anhydroerythromycin 6,9-hemiacetal derivatives, were synthesized and evaluated for gastrointestinal prokinetic activities. These compounds showed significant potency in inducing smooth muscle contractions, leading to the identification of a potential prokinetic drug (Lartey et al., 1995).

  • Cross-linking reactions in gelatin : A study investigating the cross-linking reaction between glutaraldehyde and gelatin molecules found that at low pH, the reaction may involve the -OH groups of hydroxyproline and hydroxylysine, leading to the formation of hemiacetals (Farris, Song, & Huang, 2010).

  • Selective α-mannosidase inhibitors : Research on anomeric 1,5-anhydrosugars derived from d-glucose, which involved the formation of hemiacetals, showed selective inhibition of α-mannosidase. This suggests potential applications in glycosidase inhibitory activities (Mane et al., 2011).

  • Orally available calpain inhibitors : A study exploring calpain inhibitors identified cyclic hemiacetal compounds that exhibited high potency and good oral bioavailability. These findings indicate the potential of hemiacetals in developing neuroprotective drugs (Shirasaki et al., 2006).

  • Modifications of erythromycin A : Hemiacetals were formed during the modification of erythromycin A, leading to new derivatives with potential pharmaceutical applications (Bojarska-Dahlig, Dziegielewska, & Glabski, 2010).

  • Investigation of carbohydrate structures and functions : N-Hexyl-4-aminobutyl glycosides, which form hemiacetals under certain conditions, were used for mass spectrometric investigation of glycan structure and investigation of glycan functions (Suzuki et al., 2009).

Properties

IUPAC Name

(1R,3R,4R,5S,7R,8S)-8-hydroxy-4-methyl-1,5,7-tris(3-methylbut-2-enyl)-4-(4-methylpent-3-enyl)-3-(2-methylpropanoyl)-9-oxatricyclo[5.2.1.03,8]decane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O5/c1-22(2)13-12-18-31(11)27(15-14-23(3)4)21-32(19-16-24(5)6)29(37)33(20-17-25(7)8)30(38)34(31,28(36)26(9)10)35(32,39)40-33/h13-14,16-17,26-27,39H,12,15,18-21H2,1-11H3/t27-,31+,32+,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUPNXPBDBNEAO-GAONCQJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C12C(=O)C3(C(=O)C(C1(O3)O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)[C@]3(C(=O)[C@]([C@@]1(O3)O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101098996
Record name (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59014-02-7
Record name (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59014-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxyhyperforin 8,1-hemiacetal
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8-Hydroxyhyperforin 8,1-hemiacetal
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8-Hydroxyhyperforin 8,1-hemiacetal
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Reactant of Route 6
8-Hydroxyhyperforin 8,1-hemiacetal

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